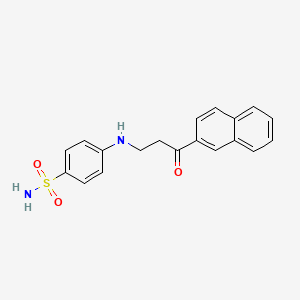
Keap1-Nrf2-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keap1-Nrf2-IN-7 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is of significant interest due to its potential therapeutic applications in diseases where oxidative stress and inflammation play a critical role, such as cancer and neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Keap1-Nrf2-IN-7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Keap1-Nrf2-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.
Biology: It helps in understanding the role of the Keap1-Nrf2 pathway in cellular defense mechanisms against oxidative stress.
Medicine: It has potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and inflammatory conditions by modulating the Keap1-Nrf2 pathway.
Industry: It can be used in the development of new drugs and therapeutic agents targeting oxidative stress-related diseases .
Wirkmechanismus
Keap1-Nrf2-IN-7 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway. This compound disrupts this interaction, leading to the stabilization and accumulation of Nrf2. The accumulated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription. These genes encode for various cytoprotective proteins, including antioxidant enzymes and detoxifying enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Keap1-Nrf2-IN-1
- Keap1-Nrf2-IN-2
- Keap1-Nrf2-IN-3
- Keap1-Nrf2-IN-4
- Keap1-Nrf2-IN-5
- Keap1-Nrf2-IN-6
Uniqueness
Keap1-Nrf2-IN-7 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it has shown better pharmacokinetic properties and a more favorable safety profile. This makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C31H29FN2O9S2 |
|---|---|
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
2-[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]-N-(4-methylphenyl)sulfonylanilino]acetic acid |
InChI |
InChI=1S/C31H29FN2O9S2/c1-21-3-12-26(13-4-21)44(39,40)33(18-30(35)36)25-11-16-28(29(17-25)43-20-23-7-9-24(32)10-8-23)34(19-31(37)38)45(41,42)27-14-5-22(2)6-15-27/h3-17H,18-20H2,1-2H3,(H,35,36)(H,37,38) |
InChI-Schlüssel |
AMDAELCCBYMSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


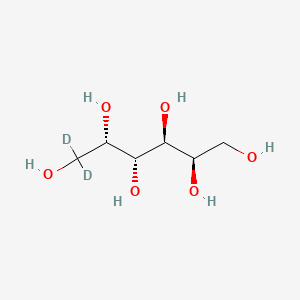
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

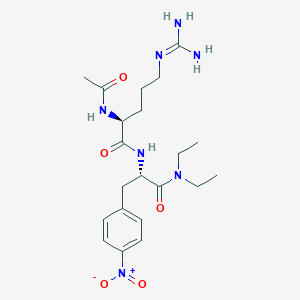

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

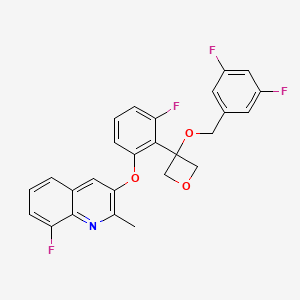


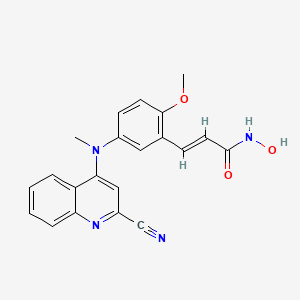
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)

